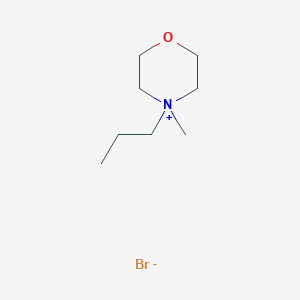
4-Methyl-4-propylmorpholin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-propylmorpholin-4-ium bromide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a morpholine ring substituted with methyl and propyl groups, and a bromide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with a suitable alkylating agent, such as propyl bromide. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
4-Methylmorpholine+Propyl bromide→4-Methyl-4-propylmorpholin-4-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-propylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide anion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or sodium chloride in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-Methyl-4-propylmorpholin-4-ium hydroxide or chloride.
Oxidation: Potential formation of oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound, which may vary based on the reducing agent used.
Applications De Recherche Scientifique
4-Methyl-4-propylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-propylmorpholin-4-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or cell membranes, potentially altering their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylmorpholine: Lacks the propyl group and has different chemical properties.
4-Propylmorpholine: Lacks the methyl group and exhibits distinct reactivity.
N-Methylmorpholine N-oxide: An oxidized derivative with different applications.
Uniqueness
4-Methyl-4-propylmorpholin-4-ium bromide is unique due to the presence of both methyl and propyl groups on the morpholine ring, which can influence its solubility, reactivity, and interaction with other molecules. This dual substitution pattern distinguishes it from other morpholine derivatives and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
88126-74-3 |
|---|---|
Formule moléculaire |
C8H18NO.Br C8H18BrNO |
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
4-methyl-4-propylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-3-4-9(2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NETPXMVDGPUYQW-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1(CCOCC1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)

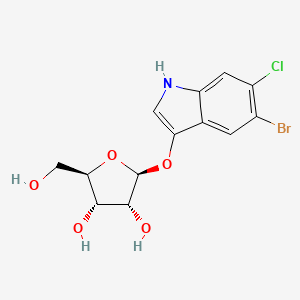
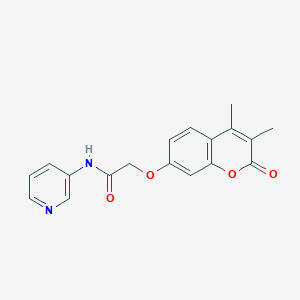
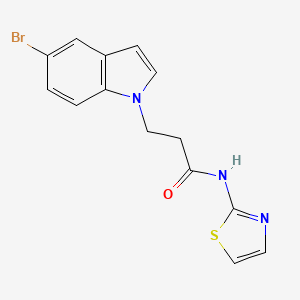
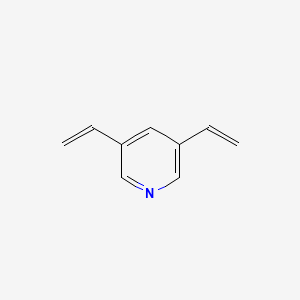
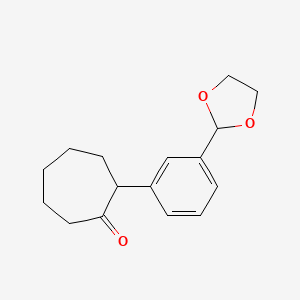


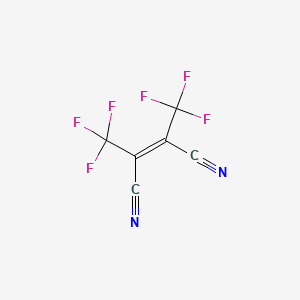
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)

